molecular formula C12H24O3 B13858647 12-Hydroxylauric-d20 Acid

12-Hydroxylauric-d20 Acid

Cat. No.: B13858647
M. Wt: 236.44 g/mol
InChI Key: ZDHCZVWCTKTBRY-KHKAULECSA-N
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Description

12-Hydroxylauric-d20 Acid, also known as 12-Hydroxydodecanoic-d20 Acid, is a deuterated form of 12-Hydroxylauric Acid. This compound is a medium-chain fatty acid with a hydroxyl group at the 12th carbon position. It is used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylauric-d20 Acid typically involves the hydroxylation of lauric acid. The process can be catalyzed by cytochrome P450 enzymes, particularly CYP4A11, which hydroxylates lauric acid at the 12th position . The reaction conditions often include the use of high-performance liquid chromatography for the quantification of the product .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The deuterium atoms are introduced into the lauric acid molecule, followed by hydroxylation to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Formation of 12-ketolauric-d20 acid.

    Reduction: Formation of 12-hydroxylauryl alcohol-d20.

    Substitution: Formation of various substituted lauric acid derivatives.

Mechanism of Action

The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Lauric Acid: A medium-chain fatty acid without the hydroxyl group.

    12-Hydroxylauric Acid: The non-deuterated form of 12-Hydroxylauric-d20 Acid.

    12-Ketolauric Acid: The oxidized form of 12-Hydroxylauric Acid.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C12H24O3

Molecular Weight

236.44 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

ZDHCZVWCTKTBRY-KHKAULECSA-N

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO

Origin of Product

United States

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